Chloro(dimethyl)(1-phenylethyl)silane
Description
Chloro(dimethyl)(1-phenylethyl)silane is an organosilicon compound characterized by a silicon center bonded to a chlorine atom, two methyl groups, and a 1-phenylethyl substituent. The 1-phenylethyl group introduces steric bulk and aromaticity, which influence its reactivity and applications. This compound is part of the broader class of chlorosilanes, which are pivotal in synthesizing silicones, functionalizing surfaces, and serving as intermediates in organic and materials chemistry.
Properties
CAS No. |
65118-86-7 |
|---|---|
Molecular Formula |
C10H15ClSi |
Molecular Weight |
198.76 g/mol |
IUPAC Name |
chloro-dimethyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9(12(2,3)11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
VTXWOPRUBHBFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(1-phenylethyl)silane can be synthesized through the reaction of dimethylchlorosilane with phenylethylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
(CH3)2SiCl+C6H5CH2CH2MgBr→(CH3)2Si(PhCH2CH2)Cl+MgBrCl
Industrial Production Methods: Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy to produce various methylchlorosilanes. These intermediates can then be further reacted to introduce the phenylethyl group.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: The compound reacts with water to produce silanols and hydrochloric acid.
(CH3)2Si(PhCH2CH2)Cl+H2O→(CH3)2Si(PhCH2CH2)OH+HCl
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines.
Solvents: Ether, tetrahydrofuran, and hexane.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Chloro(dimethyl)(1-phenylethyl)silane is used in various scientific research applications:
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of chloro(dimethyl)(1-phenylethyl)silane involves its reactivity towards nucleophiles. The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural Features and Molecular Properties
The substituents on the silicon atom dictate the physical and chemical behavior of chlorosilanes. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Molecular Properties
Key Observations :
- Steric Effects : The 1-phenylethyl and thexyl groups introduce significant steric hindrance compared to linear alkyl (hexyl) or smaller substituents (chloromethyl). This impacts reaction kinetics and selectivity in substitution or coupling reactions .
- Electronic Effects : Aromatic substituents (e.g., 1-phenylethyl, phenylethynyl) enhance stability via resonance, while electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity at the silicon center .
Hydrosilylation and Functionalization
- This compound’s bulky aromatic substituent may slow down hydrosilylation compared to less hindered analogs like chloromethyl(dimethyl)silane. shows that chloromethyl(dimethyl)silane reacts efficiently at 40°C with olefins, forming laddersiloxanes .
- Surface Functionalization : Chloro(dimethyl)vinyl silane (analogous to the target compound) is used to functionalize silicon quantum dots (SiQDs) via thiol-ene "click" chemistry, leveraging its reactive chloro and vinyl groups .
Substitution Reactions
- The chlorine atom in chlorosilanes is highly susceptible to nucleophilic substitution. For example, Chloro(chloromethyl)dimethylsilane undergoes further substitution due to its dual reactive sites (Cl and CH₂Cl) .
- In cross-coupling reactions, aryl-substituted silanes (e.g., phenylethynyl) exhibit enhanced efficiency compared to stannane or germane counterparts, as noted in fluoride-promoted coupling studies .
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